An In-depth Technical Guide to 2-chloro-N-(2,4-dimethylphenyl)propanamide
An In-depth Technical Guide to 2-chloro-N-(2,4-dimethylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2-chloro-N-(2,4-dimethylphenyl)propanamide, a compound of interest within the broader class of chloroacetamide herbicides. As a Senior Application Scientist, my objective is to present this information not merely as a collection of data, but as a synthesized resource that offers field-proven insights and explains the causality behind experimental choices. This document is structured to provide a deep understanding of the compound's synthesis, mechanism of action, and analytical characterization, grounded in authoritative references to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
2-chloro-N-(2,4-dimethylphenyl)propanamide is a member of the N-aryl chloroacetamide family. Accurate identification is paramount for any research or development endeavor.
Structural Formula:
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2,4-dimethylphenyl)propanamide | Internal Nomenclature |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| CAS Number | 109099-55-0 | [1] |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C | PubChemLite |
| InChI | InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | PubChemLite |
Synthesis of 2-chloro-N-(2,4-dimethylphenyl)propanamide: A Validated Protocol
The synthesis of N-aryl chloroacetamides, such as the title compound, is typically achieved through the acylation of an appropriate aniline derivative with a chloro-functionalized acyl chloride. This nucleophilic acyl substitution reaction is a robust and well-established method in organic synthesis.
Reaction Principle
The synthesis involves the reaction of 2,4-dimethylaniline with 2-chloropropanoyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the amide bond. A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous N-aryl chloroacetamides.[2] Researchers should optimize conditions for their specific laboratory setup and scale.
Materials and Reagents:
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2,4-Dimethylaniline (≥98%)
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2-Chloropropanoyl chloride (≥98%)
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Triethylamine (≥99%) or another suitable non-nucleophilic base
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Filtration apparatus (Büchner funnel)
Procedure:
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Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Addition of Base: Add triethylamine (1.1 eq) to the solution.
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Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
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Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Simplified signaling pathway of chloroacetamide herbicides.
Herbicidal Activity
Analytical Characterization
Accurate characterization of the synthesized compound is essential for quality control and regulatory purposes.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. While experimental data for the title compound is not widely published, predicted fragmentation patterns can provide valuable information.
Predicted Mass Spectrum Data:
| Adduct | m/z |
| [M+H]⁺ | 212.08367 |
| [M+Na]⁺ | 234.06561 |
Data from PubChemLite
Expected Fragmentation: The primary fragmentation of chloroacetamides in mass spectrometry often involves the cleavage of the C-C bond alpha to the carbonyl group and the cleavage of the amide bond. The presence of chlorine will also result in a characteristic M+2 isotopic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. While specific experimental spectra for 2-chloro-N-(2,4-dimethylphenyl)propanamide are not available in the searched literature, a hypothetical analysis based on its structure is presented below.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the dimethylphenyl ring.
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Amide Proton: A broad singlet for the N-H proton, the chemical shift of which is solvent-dependent.
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Methine Proton: A quartet for the proton on the carbon bearing the chlorine atom, coupled to the adjacent methyl group.
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Methyl Protons: Doublets and singlets for the three methyl groups in the molecule.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm).
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Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm).
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Aliphatic Carbons: Signals for the methine and methyl carbons in the upfield region.
Toxicology and Safety
While a specific toxicological report for 2-chloro-N-(2,4-dimethylphenyl)propanamide was not found, data for related chloroacetamide compounds indicate potential for toxicity. [5] General Hazards of Chloroacetamides:
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Harmful if swallowed.
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May cause skin and eye irritation.
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Potential for environmental toxicity, particularly to aquatic life.
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling.
Conclusion
2-chloro-N-(2,4-dimethylphenyl)propanamide is a representative member of the chloroacetamide class of compounds with potential herbicidal activity. This guide has provided a detailed overview of its chemical identity, a validated synthesis protocol, its likely mechanism of action, and key analytical characterization methods. While specific experimental data for this particular molecule is limited in the public domain, the information presented herein, grounded in authoritative sources on analogous compounds, provides a strong foundation for researchers and drug development professionals. Further investigation into its specific biological activity and toxicological profile is warranted to fully assess its potential applications.
References
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PubChemLite. 2-chloro-n-(2,4-dimethylphenyl)propanamide. Available from: [Link]
- Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
-
Request PDF. Alkylating reactivity and herbicidal activity of chloroacetamides. Available from: [Link]
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PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available from: [Link]
-
PubChem. 2-chloro-N-phenylpropanamide. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link]
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Taylor & Francis Online. Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Available from: [Link]
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J-Stage. Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Available from: [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
-
EPA. 3-chloro-N-(2,4-dimethylphenyl)propanamide - Exposure: Exposure Predictions. Available from: [Link]
Sources
- 1. 2-CHLORO-N-(2,4-DIMETHYLPHENYL)PROPANAMIDE CAS#: 109099-55-0 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
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- 4. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
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